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Compound of Interest

Compound Name:
(S)-(+)-5-Bromomethyl-2-

pyrrolidinone

Cat. No.: B1279205 Get Quote

A Comprehensive Technical Guide to the Spectroscopic Data of (S)-(+)-5-Bromomethyl-2-
pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the

chiral building block, (S)-(+)-5-Bromomethyl-2-pyrrolidinone. This compound is of significant

interest in medicinal chemistry and drug development. A thorough understanding of its

spectroscopic properties is crucial for its identification, quality control, and utilization in complex

synthetic pathways.

Chemical Structure and Properties
IUPAC Name: (5S)-5-(bromomethyl)pyrrolidin-2-one

CAS Number: 72479-05-1

Molecular Formula: C₅H₈BrNO

Molecular Weight: 178.03 g/mol

Appearance: Off-white to light brown solid
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Spectroscopic Data Summary
The following sections present the available spectroscopic data for (S)-(+)-5-Bromomethyl-2-
pyrrolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.18 br s 1H NH

3.94-3.97 m 1H H-5

3.28-3.44 m 2H CH₂Br

2.27-2.49 m 3H H-3, H-4a

1.82-1.91 m 1H H-4b

Note: Spectrum acquired in CD₃OD at 400 MHz.[1]

¹³C NMR (Carbon-13 NMR)

As of the latest available data, a specific ¹³C NMR spectrum for (S)-(+)-5-Bromomethyl-2-
pyrrolidinone has not been published in readily accessible literature. However, based on the

known chemical shifts of similar pyrrolidinone structures, the following are predicted chemical

shift ranges:
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Chemical Shift (δ) ppm Assignment

~178-182 C=O (C-2)

~55-60 CH (C-5)

~35-40 CH₂Br

~28-33 CH₂ (C-3)

~20-25 CH₂ (C-4)

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy
A specific experimental IR spectrum for (S)-(+)-5-Bromomethyl-2-pyrrolidinone is not

currently available in public databases. However, the expected characteristic absorption bands

based on its functional groups are:

Wavenumber (cm⁻¹) Functional Group Description

~3200 N-H Stretch Amide N-H

~2850-2960 C-H Stretch Aliphatic C-H

~1680 C=O Stretch Amide I band (Lactam)

~1400-1450 C-H Bend Aliphatic CH₂

~600-700 C-Br Stretch Alkyl bromide

Mass Spectrometry (MS)
Detailed mass spectrometry data, including fragmentation patterns, for (S)-(+)-5-
Bromomethyl-2-pyrrolidinone is not readily available. The molecular ion peak (M⁺) would be

expected to show a characteristic isotopic pattern for a bromine-containing compound, with two

peaks of nearly equal intensity at m/z 177 and 179, corresponding to the ⁷⁹Br and ⁸¹Br

isotopes.

Expected Molecular Ion Peaks:
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[M]⁺: m/z 177

[M+2]⁺: m/z 179

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of (S)-(+)-5-Bromomethyl-2-
pyrrolidinone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak or an internal standard (e.g., TMS).
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Sample Preparation

Data Acquisition

Data Processing

Dissolve Sample Transfer to NMR Tube

Acquire 1H Spectrum

Acquire 13C Spectrum

Process FID Reference Spectra Analyze Data

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) or KBr

pellet method is typically used. For ATR, a small amount of the solid is placed directly on the

ATR crystal.

Instrument Parameters:

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.

The final spectrum is presented as transmittance or absorbance versus wavenumber.
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Place Sample on ATR Crystal Acquire Sample SpectrumAcquire Background Spectrum Process and Analyze Spectrum

Click to download full resolution via product page

Caption: Workflow for IR data acquisition.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic system (GC-MS or LC-MS).

Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum.

Sample Introduction Ionization Mass Analysis Detection and Spectrum Generation

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry analysis.

Synthesis and Characterization
(S)-(+)-5-Bromomethyl-2-pyrrolidinone can be synthesized from (S)-(+)-5-hydroxymethyl-2-

pyrrolidinone.[1] The reaction typically involves the use of a brominating agent, such as carbon

tetrabromide and triphenylphosphine.[1] The structure of the resulting product is confirmed by

¹H NMR spectroscopy.[1]
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(S)-(+)-5-hydroxymethyl-
2-pyrrolidinone

Bromination

CBr4, PPh3

(S)-(+)-5-Bromomethyl-
2-pyrrolidinone 1H NMR Structure Confirmed

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (S)-5-(BROMOMETHYL)-2-PYRROLIDINONE | 72479-05-1 [chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of (S)-(+)-5-
Bromomethyl-2-pyrrolidinone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279205#spectroscopic-data-nmr-ir-ms-of-s-5-
bromomethyl-2-pyrrolidinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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